Porphyrin

Descripción

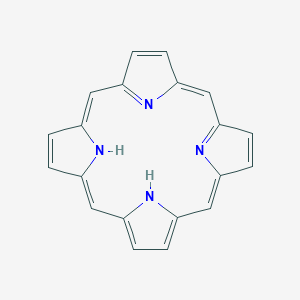

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRYQZJSTWVBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059235 | |

| Record name | 21H,23H-Porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-60-0 | |

| Record name | Porphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604BGD9J5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Porphine and Its Core Derivatization

Classical and Contemporary Porphine Synthesis Protocols

The journey of porphine synthesis began with pioneering efforts that laid the groundwork for subsequent, more efficient methodologies.

The initial attempts at synthesizing porphine involved demanding reaction conditions, which were later improved upon by subsequent methods.

Rothemund Reaction : First reported by Paul Rothemund in 1936, this reaction represented an early method for porphyrin synthesis wikipedia.orgwikipedia.org. It involved the condensation and oxidation of pyrrole (B145914) and an aldehyde wikipedia.orgwikipedia.org. The original procedure for synthesizing porphine itself required heating pyrrole with formaldehyde (B43269) in pyridine (B92270) within a sealed tube at high temperatures, typically around 200–220 °C, for extended periods, such as 30 hours wikipedia.orgnih.govnih.gov. However, this method was characterized by very low yields, often as low as 5% for compounds like meso-tetraphenylthis compound, and the severe experimental conditions limited the range of aldehydes that could be successfully converted wikipedia.orgnih.govnih.gov.

Adler-Longo Process : A simplified and more accessible version of the Rothemund synthesis was developed by Alan D. Adler and Frederick R. Longo in 1966 wikipedia.orgnih.gov. This one-step methodology utilizes mild organic acids, such as acetic acid or propionic acid, as both catalysts and reaction media wikipedia.orgnih.govnih.govresearchgate.net. The reaction is conducted under aerobic conditions at elevated temperatures, typically around 141 °C (refluxing acetic or propionic acid), and in open air wikipedia.orgnih.govnih.gov. The Adler-Longo process offered improved yields, generally ranging from 10% to 30% nih.govnih.gov. Despite these improvements, a common challenge was the formation of tar-like byproducts, which often complicated the purification process nih.govnih.gov.

The comparative yields of these classical methods are summarized in the table below:

| Synthesis Method | Reactants | Conditions | Typical Yield (%) | Challenges |

| Rothemund | Pyrrole, Aldehyde | Pyridine, Sealed tube, 200-220 °C, Anaerobic | ~5% | Low yield, harsh conditions, limited scope |

| Adler-Longo | Pyrrole, Aldehyde | Acetic/Propionic acid, Reflux (~141 °C), Aerobic | 10-30% | Tar formation, purification difficulties |

Recognizing the limitations of earlier methods, particularly for aldehydes sensitive to harsh conditions, Lindsey and co-workers developed a more versatile one-flask, two-step methodology wikipedia.orgnih.govnih.gov. This approach significantly improved yields and expanded the scope of accessible porphyrins.

Condensation : Pyrrole and an aldehyde are reacted under inert atmosphere and high dilution conditions in chlorinated solvents, such as dichloromethane (B109758) nih.govchem-station.com. This step is catalyzed by a Lewis acid (e.g., boron trifluoride etherate) or a strong organic acid (e.g., trifluoroacetic acid) at room temperature wikipedia.orgnih.gov. This reversible condensation forms the porphyrinogen (B1241876), a hexahydrothis compound macrocycle that is a reduced, non-aromatic precursor nih.govscite.ai. Establishing thermodynamic equilibrium for the cyclic porphyrinogen is crucial, and moderate dilution (e.g., 10⁻² M) is often necessary to achieve a significant yield of this intermediate scite.ai.

Oxidation : Following the condensation, a mild oxidant is introduced to irreversibly convert the porphyrinogen into the fully aromatic this compound nih.govscite.ai. Commonly used oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) nih.gov. This oxidation step typically takes several hours.

The Lindsey methodology offers several advantages, including higher yields (ranging from 10% to 60%) and the ability to synthesize porphyrins from aldehydes that are sensitive to the more stringent conditions of the Adler-Longo synthesis nih.govnih.gov. Furthermore, it often simplifies the purification process by avoiding the formation of problematic tar-like byproducts nih.gov. Refinements to this methodology include the use of preformed dipyrromethanes, which allows for the synthesis of C2-symmetric this compound derivatives nih.govchem-station.com.

The principles of green chemistry are increasingly being applied to this compound synthesis to reduce environmental impact and improve sustainability. Mechanochemistry, which involves promoting chemical reactions by grinding reagents, is an emerging green approach nih.gov. This method offers the potential to eliminate or significantly reduce the use of organic solvents, a major environmental concern in traditional synthetic pathways nih.gov.

Recent research has demonstrated the successful mechanochemical condensation between aldehydes and pyrrole to yield reduced this compound precursors nih.gov. The yields obtained through mechanochemical synthesis have been reported to be comparable to those achieved in solution-based methods nih.gov. A key challenge in mechanochemical this compound synthesis is ensuring that the cyclized product is efficiently oxidized to the this compound before it can revert to the starting materials, which can lead to lower yields if not managed properly nih.gov. Despite these challenges, mechanochemistry represents a promising avenue for developing more environmentally friendly and scalable this compound synthesis protocols nih.gov.

Organometallic Catalysis in Porphine Functionalization

Organometallic methodologies have become indispensable tools for the post-functionalization of porphyrins, enabling the precise introduction of various substituents onto the macrocyclic core and peripheral positions acs.orgnih.govresearchgate.net. These reactions are crucial for tailoring the electronic, photophysical, and chemical properties of this compound derivatives for diverse applications. Palladium-catalyzed cross-coupling reactions are particularly prominent in this field acs.orgnih.gov.

Palladium-catalyzed cross-coupling reactions are standard techniques for constructing carbon-carbon and carbon-heteroatom bonds in this compound synthesis and functionalization acs.orgresearchgate.netacs.orgnih.gov. These reactions are highly effective for synthesizing complex this compound arrays and derivatizing halogenated porphyrins at various positions acs.orgacs.orgnih.gov. A range of palladium-catalyzed coupling techniques have been successfully applied, including Suzuki–Miyaura coupling, Sonogashira coupling, Buchwald–Hartwig amination, Mizoroki–Heck reaction, and Migita–Kosugi–Stille coupling acs.orgacs.orgnih.gov.

The Suzuki–Miyaura cross-coupling reaction is one of the most widely employed methods for introducing aryl groups onto the this compound periphery acs.orgacs.orgnih.gov. This reaction typically involves the coupling of borylated porphyrins with halogenated porphyrins nih.gov. Common starting materials include meso-bromoporphyrins and meso-iodoporphyrins, which are typically prepared via electrophilic substitution of porphyrins at the meso-position using reagents like N-bromosuccinimide (NBS) or iodine with silver salts nih.gov.

The reaction proceeds in the presence of a palladium catalyst, with common choices including palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) wikipedia.orgfishersci.nlfishersci.sefishersci.caereztech.comwikipedia.org. The Suzuki-Miyaura coupling allows for the creation of intricate this compound arrays, which are important for studying interthis compound electronic interactions and have applications in optoelectronic devices, sensors, and artificial photosynthetic systems nih.gov. The ability to precisely control the introduction of aryl substituents through this methodology is a significant advantage in the design of functional this compound-based materials acs.orgnih.gov.

Palladium-Catalyzed Cross-Coupling Reactions

Migita–Kosugi–Stille Coupling in Porphine Functionalization

The Migita–Kosugi–Stille coupling, a palladium-catalyzed cross-coupling reaction, is an effective strategy for constructing C-C bonds in this compound systems nih.govresearchgate.net. This method has been successfully applied in the synthesis of complex this compound architectures, including pyrrole-bridged and thiophene-bridged diazathis compound dimers nih.gov. For instance, Matano et al. reported the synthesis of these dimers by reacting specific diazathis compound precursors with N-Boc-2,5-bis(tributylstannyl)pyrrole and 2,5-bis(tributylstannyl)thiophene, respectively, in the presence of a catalytic amount of Pd(PPh₃)₄ nih.gov. The Stille coupling has also been utilized for preparing vinylene-bridged this compound dimers, with a combined use of CuI and CsF found to enhance product yield nih.gov. Furthermore, the Stille cross-coupling protocol has been shown to be applicable for synthesizing stannyl (B1234572) porphyrins and this compound dimers, providing access to previously unavailable stannyl this compound synthons researchgate.net. The reaction conditions, including the palladium source, temperature, and solvent, are critical for optimizing yields, with metalated porphyrins reacting more effectively than free-base porphyrins researchgate.net.

Table 1: Examples of Migita–Kosugi–Stille Coupling in Porphine Functionalization

| Product Type | Reactants (this compound Precursor) | Stannyl Reagent | Catalyst | Key Conditions/Observations | Reference |

| Pyrrole-bridged Diazathis compound Dimer | 89M (Diazathis compound) | N-Boc-2,5-bis(tributylstannyl)pyrrole | Pd(PPh₃)₄ | Efficient strategy | nih.gov |

| Thiophene-bridged Diazathis compound Dimer | 89M (Diazathis compound) | 2,5-bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Efficient strategy | nih.gov |

| meso–meso Vinylene-bridged this compound Dimer | Bromothis compound 112 | Bis(tributylstannyl)ethene | Pd-catalyzed, CuI, CsF | 58% yield with CuI/CsF; no product without CuI | nih.gov |

| Stannyl Porphyrins/Dimers | Various halo-porphyrins | Organotin reagents | Pd-catalyzed | Copper-free, 21-67% yields; conditions dictate product selectivity | researchgate.net |

Negishi Coupling in Porphine Macrocycles

Negishi coupling is a widely employed transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds by coupling organic halides or triflates with organozinc compounds wikipedia.org. This reaction is particularly versatile as it allows for the coupling of sp³, sp², and sp carbon atoms, which is somewhat unique among palladium-catalyzed coupling reactions wikipedia.org. In the context of this compound macrocycles, Negishi coupling has been extensively applied in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials researchgate.net. While palladium(0) species are generally preferred as catalysts due to higher chemical yields and functional group tolerance, nickel catalysts can also be utilized wikipedia.org. The Negishi coupling is frequently used to synthesize monomers for polymerization reactions involving this compound derivatives researchgate.net.

Sonogashira Coupling and Porphine-Perylene Triads

The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon triple bonds and has been widely applied in this compound chemistry, particularly for constructing extended π-conjugated systems acs.orgnih.govacs.org. A notable application is the synthesis of porphine-perylene triads, which are crucial for light-harvesting and charge separation in artificial photosynthetic systems rsc.orgmdpi.comnih.gov. These triads typically consist of a this compound linked to perylene (B46583) units via ethyne (B1235809) bridges mdpi.comnih.gov.

Research findings demonstrate the successful installation of perylene-monoimide groups onto porphyrins via copper-free Sonogashira coupling, often after dibromination of the this compound core mdpi.comnih.gov. For example, the bromination of zinc this compound followed by Sonogashira coupling with ethynyl-perylene under copper-free conditions afforded triads with high yields (e.g., 90%) mdpi.com. This method offers a relatively straightforward route to panchromatic absorbers, which are essential for broad spectral light absorption mdpi.comnih.gov. The distinct protection of ethyne units with trimethylsilyl (B98337) and triisopropylsilyl groups provides opportunities for selective reactions in the synthesis of complex this compound-perylene arrays rsc.org.

Table 2: Sonogashira Coupling in Porphine-Perylene Triad Synthesis

| This compound Precursor | Coupling Partner (Perylene Derivative) | Conditions | Product Type | Yield | Reference |

| Dibromo zinc this compound | Ethynyl-perylene | Copper-free Sonogashira coupling | This compound-Perylene Triad | 90% | mdpi.com |

| 2-Br₂/TMS this compound | Perylene-monoimide 8, Chlorin 5 or Perylene-diimide 7 | Pd-mediated Sonogashira coupling | Triads (T-Ph), Tetrads (T-PDI, ZnT-PDI, C-T) | Up to 86% | rsc.org |

| 4-Br₂/TMS/TIPS this compound | Phenylethynyl groups | Sonogashira reaction | This compound benchmark P-TMS/TIPS | 78% | rsc.org |

Mizoroki–Heck Reaction with Porphine Scaffolds

The Mizoroki–Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling of an aryl or vinyl halide with an alkene, is another significant methodology for functionalizing porphine scaffolds acs.orgnih.govmdpi.com. This reaction allows for the introduction of various substituents onto the this compound macrocycle researchgate.netresearchgate.netrsc.org.

Research has shown that the catalytic activity in Mizoroki–Heck reactions involving porphyrins can be significantly influenced by the presence of a central metal within the this compound core researchgate.netresearchgate.net. For instance, studies on porphyrins fused to N-heterocyclic carbenes (NHCs) as precatalysts revealed that metalloporphyrins (e.g., Ni, Cu, Zn) achieved higher conversions of iodobenzene (B50100) (80-90%) compared to free-base porphyrins (30%) after 10 hours researchgate.netresearchgate.net. This indicates that the metal ion in the this compound core plays a crucial role in modulating the catalytic activity researchgate.netresearchgate.net. Supramolecular approaches, such as using zinc-porphyrin scaffolds with nitrile groups, have also been explored to boost the activity of Mizoroki–Heck reactions, demonstrating the influence of remote interactions on catalysis rsc.org.

Buchwald–Hartwig Amination in Porphine Synthesis

The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds acs.orgnih.govacs.org. This methodology has proven highly effective in the synthesis of nitrogen-atom-bridged this compound arrays and trimers nih.govisuct.rucyberleninka.ruworldscientific.com.

Arnold and co-workers pioneered the synthesis of diporphyrinylamine via the Buchwald–Hartwig coupling of meso-aminothis compound and meso-bromothis compound nih.gov. Subsequent modifications, such as using meso-iodo Ni(II) this compound as a substrate and optimizing catalyst components, led to improved yields and reaction times nih.gov. For example, Ruppert and co-workers achieved a 56% yield in a shorter reaction time (1.5 h) compared to an earlier 25% yield over 3 days nih.gov. This reaction has been successfully employed to synthesize various types of nitrogen-bridged diporphyrinylamines (meso–meso, β–meso, and β–β) nih.gov. Novel this compound trimers linked by amines, including those bridged by diphenylamine (B1679370) or cyclic diamines like piperazine (B1678402), have also been synthesized using this reaction isuct.rucyberleninka.ru. Yields can be highly dependent on the substrates and specific catalyst compositions, with piperazine-linked trimers achieving up to 75% yield isuct.rucyberleninka.ru.

Table 3: Buchwald–Hartwig Amination in Porphine Synthesis

| Product Type | This compound Reactants | Catalyst/Ligand | Yield | Reference |

| Diporphyrinylamine | meso-aminothis compound, meso-bromothis compound | Pd-catalyzed | 25% (Arnold) | nih.gov |

| Diporphyrinylamine | meso-aminothis compound, meso-iodo Ni(II) this compound | Pd-catalyzed, BINAP/Pd=1, t-BuOK | 56% (Ruppert) | nih.gov |

| Piperazine-linked this compound Trimer | Zinc complex of 5-(4-bromophenyl)-β-octaalkylthis compound, zinc 5,15-diaryl-β-octaalkylporphyrins (aryl = piperazine functionalized) | Pd-catalyzed (specific ligand) | Up to 75% | isuct.rucyberleninka.ru |

| Diphenylamine-bridged this compound Trimer | Zinc complex of 5-(4-bromophenyl)-β-octaalkylthis compound, zinc 5,15-di(4-aminophenyl)-10,20-dimesitylthis compound | Pd-catalyzed (specific ligand) | - | isuct.rucyberleninka.ru |

Direct C–H Functionalization Strategies

Direct C–H functionalization strategies offer an efficient way to introduce various substituents onto porphyrins, bypassing the need for tedious pre-synthesis and purification of halogenated porphyrins acs.orgmdpi.comresearchgate.net. This approach simplifies synthetic procedures, making them more economical and environmentally friendly mdpi.com.

Both iridium- and palladium-catalyzed direct C–H functionalization methodologies have been reported for this compound derivatives acs.orgmdpi.comresearchgate.net. Iridium-catalyzed direct C–H borylation has been developed and employed for post-functionalization of relatively simple and unfunctionalized porphyrins acs.org. Palladium-catalyzed C–H arylation is also emerging as a direct method to install various aromatic substituents onto porphyrins acs.org. For instance, intermolecular C–H arylation of the this compound periphery with aryl bromides, often utilizing pivalic acid, has been described as a general and efficient method for arylation, including β,β'-diarylation of meso-unsubstituted porphyrins mdpi.comresearchgate.net. While C–H functionalization of porphyrins can be challenging due to the difficulty in detaching protons from β- and meso-positions, advancements in catalytic systems are making these transformations more accessible mdpi.comresearchgate.net.

Copper-Mediated Transformations in Porphine Assembly

Copper-mediated transformations have a long history in organic synthesis and are increasingly important in this compound chemistry for both synthesis and assembly acs.orgacs.org. Beyond traditional reactions like Glaser-type dimerization and Ullmann coupling, the copper-catalyzed azide–alkyne cycloaddition (CuAAC), often referred to as "click chemistry," has become a highly efficient and frequently employed strategy to incorporate this compound units into functional molecules acs.orgacs.org.

Copper also plays a significant role in the assembly of this compound structures. For example, copper(II) ions can mediate the disaggregation of this compound J-aggregates, leading to the formation of metallated porphyrins through direct insertion of the metal cation into the macrocycle core or an assisted attack by a second metal ion researchgate.net. Furthermore, the self-assembly of porphyrins can be driven by coordination interactions involving copper. In some cases, electron-withdrawing phosphoryl groups attached to the this compound macrocycle can lead to the formation of stable 2D coordination networks where the copper(II) central metal ion becomes six-coordinated through weak interactions with phosphoryl groups of adjacent porphyrins researchgate.net. The central metal of metalloporphyrins, including copper, is a critical factor influencing the stability and activity of this compound assemblies, as the coordination interaction between metal ions and nitrogen atoms of the this compound rings is fundamental to this compound chemistry mdpi.com.

Huisgen Cycloaddition (Click Chemistry) for Porphine Architectures

The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely employed "click chemistry" protocol for constructing diverse porphine architectures nih.govfishersci.comflybase.orgottokemi.comuni.luontosight.aiwikipedia.org. This methodology enables the facile and robust covalent connection of porphine units with other molecular moieties, typically forming a 1,2,3-triazole bridge fishersci.comottokemi.com.

CuAAC reactions are characterized by high yields, broad scope, and the generation of innocuous byproducts, making them a powerful tool in this compound synthesis uni.luwikipedia.org. This compound conjugates linked via 1,2,3-triazole groups are commonly synthesized at both the β- and meso-positions of the this compound macrocycle fishersci.comottokemi.com. Typical reaction conditions often involve copper(I) catalysts, such as copper(I) iodide (CuI) or in situ-generated copper(I) species from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270) or ascorbic acid fishersci.comontosight.airesearchgate.net. Solvents like dimethylformamide (DMF) are frequently used, and reactions can be conducted at various temperatures, including elevated temperatures or under microwave irradiation to enhance reaction rates fishersci.comresearchgate.netfishersci.com. The resulting 1,2,3-triazole ring not only serves as a stable linkage but can also act as a spacer or an electron transfer bridge between the this compound and attached chromophores ottokemi.com.

Glaser-type Dimerization for Porphine Oligomers

Glaser-type dimerization is a copper-mediated oxidative homocoupling reaction of terminal alkynes, proving highly effective for the synthesis of butadiyne-linked this compound dimers and oligomers nih.govdntb.gov.uafishersci.ca. This methodology is particularly valuable for creating π-conjugated systems with unique electronic and optical properties, relevant for applications in molecular electronics and photovoltaics.

The reaction typically involves the use of copper(II) acetate in a mixture of pyridine and methanol (B129727) dntb.gov.ua. For instance, the oxidative coupling of meso-acetylenyl-octaethylthis compound (OEP) can yield butadiyne-bridged OEP dimers dntb.gov.ua. This approach has been successfully employed to synthesize various this compound oligomers, including linear and cyclic structures nih.gov. Sugiura and co-workers, for example, extensively explored this method for the synthesis of this compound dimers and oligomers bridged by alkyne spacers at the meso-positions, leading to structures like cyclic tetramers and dodecamers nih.gov. The formation of the butadiyne chromophore can be monitored spectroscopically, providing a sensitive test for reaction completion.

Ullmann Coupling in Heteroatom-Substituted Porphyrins

Ullmann coupling reactions are a significant class of copper-mediated transformations used for the formation of carbon-heteroatom bonds, finding utility in the synthesis of heteroatom-substituted porphyrins nih.gov. This methodology allows for the direct introduction of various heteroatom-containing groups, such as nitrogen, oxygen, or sulfur, onto the this compound macrocycle.

Specifically, Ullmann coupling has been employed to introduce electron-donating groups like carbazoles, phenoxazines, and phenothiazines directly linked to the meso-carbons of porphyrins. Compared to more expensive palladium-based catalytic methods, Ullmann coupling offers a cost-effective alternative for synthesizing such donor-substituted porphyrins. Typical conditions for Ullmann-type coupling in this compound chemistry often involve copper(I) iodide (CuI) and a base such as cesium carbonate (Cs₂CO₃). This approach has been shown to achieve good yields and has been validated with structural characterization, including X-ray analysis for some novel compounds.

Microwave-Assisted Porphine Synthesis and Derivatization

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating the preparation and derivatization of porphine and its derivatives fishersci.com. The application of microwave energy can drastically reduce reaction times, often from hours or days to minutes, while frequently improving reaction yields and purity profiles fishersci.com.

This technology has been successfully applied to various stages of this compound synthesis. For instance, microwave-assisted methods facilitate the condensation of pyrrole and aldehydes to form meso-arylporphyrins and metalloporphyrins. Beyond initial macrocycle formation, microwave irradiation is also effective for post-functionalization reactions, including metalation of porphyrins to form metal complexes and "click chemistry" reactions fishersci.com. Studies have explored solvent-free conditions or the use of water as a solvent, catalyst, and oxidant under microwave irradiation, contributing to more environmentally benign synthetic routes. For example, the synthesis of zinc(II) this compound complexes can be achieved in acceptable yields within minutes under microwave irradiation.

Derivatization Strategies for Peripheral Modification

Peripheral modification of porphine and its derivatives involves introducing functional groups onto the outer positions of the macrocycle, such as the meso- and β-positions, to tune their physicochemical properties and expand their applications nih.gov.

Introduction of Aryl and Alkyl Groups

The introduction of aryl and alkyl groups at the periphery of porphyrins is a common strategy to control their physical and chemical properties nih.gov.

Aryl Group Introduction: Catalytic cross-coupling reactions are among the most popular methodologies for introducing aryl groups at the this compound periphery nih.gov. These reactions typically involve the derivatization of halogenated porphyrins as precursors nih.gov. Key palladium-catalyzed coupling techniques include:

Suzuki-Miyaura coupling: Used for synthesizing β-arylporphyrins from bromoporphyrins and arylboronic acids nih.gov.

Migita-Kosugi-Stille coupling nih.gov.

Negishi coupling nih.gov.

Sonogashira coupling: Useful for introducing alkynyl-aryl groups nih.gov.

Mizoroki-Heck reaction nih.gov.

Buchwald-Hartwig amination: For introducing aryl amino groups nih.gov.

Beyond cross-coupling, direct C–H arylation reactions, often catalyzed by palladium, are gaining popularity as they avoid the need for pre-synthesizing halogenated porphyrins and can offer regioselectivity under mild conditions nih.gov. Nucleophilic addition of aryllithium reagents is another strategy, although their high reactivity can be problematic for functional group compatibility nih.gov.

Alkyl Group Introduction: Alkyl groups can be introduced through various synthetic routes, either by direct modification of the this compound macrocycle or by utilizing protected alkyl-containing building blocks during the this compound synthesis. For instance, alkyl phosphonate (B1237965) groups can be attached to the this compound periphery to impart hydrophilicity. Meso-porphyrins themselves are defined as porphine derivatives where methinic hydrogens are substituted by alkyl or aryl groups. Alkylated pyridinium (B92312) substituents can also be introduced, often through N-alkylation of meso-pyridyl porphyrins.

Halogenated Porphine Derivatization

Halogenated porphine derivatives serve as crucial intermediates for further functionalization due to the reactivity of the halogen atoms, which can be readily replaced via various cross-coupling reactions nih.gov.

Halogens (such as iodine, bromine, or chlorine) can be introduced at different positions of the this compound core or peripheral substituents nih.gov. One method involves the conversion of boryl groups on the this compound into iodo, bromo, or chloro substituents using N-halosuccinimides and copper(I) salts nih.gov. Direct C–H functionalization under transition-metal catalysis is an increasingly popular approach for introducing halogens, as it avoids the tedious synthesis and purification of pre-halogenated porphyrins and allows for control over regioselectivity nih.gov. Despite their utility, halogenated porphyrins, particularly brominated ones, can sometimes present challenges due to their limited solubility in common organic solvents, which may complicate handling and subsequent reactions nih.gov.

Compound Names and PubChem CIDs

Theoretical and Computational Investigations of Porphine

Quantum Chemical Studies of Porphine Electronic Structure

Quantum chemical methods are extensively applied to probe the electronic landscape of porphine, offering insights into its molecular orbitals, energy levels, and transition properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used computational approaches for investigating the electronic structure and excited-state properties of porphine and its derivatives. DFT is employed to optimize geometries and determine the electronic ground state, including frontier molecular orbital configurations and electron occupancy researchgate.nettuni.firesearchgate.net. Various DFT functionals, spanning from local density approximation (LDA) to generalized gradient approximations (GGA), meta-GGAs, hybrid, and hybrid-meta GGA functionals, have been utilized researchgate.net. The B3LYP functional, in particular, has been found to be reliable for calculating optimized ground-state geometries and electronic properties of porphyrin-based sensitizers in the gas phase researchgate.net.

TD-DFT calculations are crucial for studying the electronic excitation spectra, providing excitation energies and oscillator strengths tuni.firesearchgate.net. These calculations can interpret the origin of the Q and B bands in the absorption spectra of porphyrins, which are significant for their photophysical properties researchgate.netmdpi.com. For instance, TD-DFT has been used to examine the ultrafast internal conversion mechanism between the B (Soret) band and the Q band in porphine, highlighting the role of dark states in mediating this transfer rsc.org. Studies have shown that TD-DFT excitation energies for the lowest singlet states of free-base this compound are in good agreement with experimental values, typically within 0.0–0.28 eV, while excitation energies for the first triplet state also show excellent agreement with experimental data researchgate.netrsc.org.

The relative orientation of molecules, such as in nonbonded porphine-buckminsterfullerene complexes, can affect equilibrium distances and excitation energies, as revealed by DFT and TD-DFT studies researchgate.net. These calculations also predict the formation of excited charge-transfer complex states, locally excited donor states, and locally excited acceptor states in such systems researchgate.net.

For systems where a single electronic configuration is insufficient to accurately describe the electronic structure, particularly for excited states or transition metal complexes, multiconfigurational quantum chemical methods become indispensable researchgate.net. Complete Active Space Self-Consistent Field (CASSCF) is a foundational multiconfigurational method that provides a robust description of the electronic wave function by considering all possible arrangements of electrons within a defined active space of orbitals researchgate.net. This approach is critical for accurately representing near-degenerate configurations that contribute to various electronic states, including ground, excited, and transition states researchgate.net.

Following CASSCF, methods like Multiconfigurational Second-Order Perturbation Theory (CASPT2) and Extended Multiconfigurational Quasi-Degenerate Perturbation Theory (XMCQDPT2) are employed to account for dynamic electron correlation, which significantly refines the calculated energies of excited states rsc.orgresearchgate.net. CASPT2 is recognized for its balance between accuracy and computational cost in determining excited states molcas.org. For porphine, these methods have been used to validate TD-DFT results, especially concerning potential energy surface cuts and conical intersections between excited states rsc.org. For instance, CASSCF/CASPT2 and XMCQDPT2 calculations have supported a proposed B → N → Q internal conversion pathway in porphine, involving minor structural deformations via in-plane vibrations rsc.org.

The challenge of accurately predicting spin states, particularly in iron(II) this compound, highlights the necessity of these advanced methods. While single-reference methods may vary in their predictions, multiconfigurational approaches like CASPT2 have been instrumental in determining the ground spin state, such as the ⁵A₁g state for iron(II) porphine aip.orgdiva-portal.orgnih.gov.

Relativistic effects, though often minor for lighter elements, can become significant for systems containing heavier atoms or when high accuracy is required for electronic structure calculations. For porphine, particularly when considering its metallated forms with transition metals like iron, relativistic corrections can influence the calculated electronic states.

Aromaticity and Antiaromaticity in Porphine Systems

The concept of aromaticity is central to understanding the stability and unique electronic properties of porphine. Computational methods provide quantitative metrics to assess this characteristic.

Aromaticity, a key concept in organic chemistry, describes the enhanced stability of cyclic, planar, conjugated systems with a specific number of π-electrons. For ground-state aromaticity, Hückel's rule is the primary theoretical framework, stating that planar monocyclic conjugated polyenes ([n]annulenes) are aromatic if they contain (4N + 2) π-electrons, where N is a non-negative integer orchemsoc.inresearchgate.netacs.org. Conversely, systems with 4N π-electrons are considered antiaromatic in their ground state orchemsoc.inresearchgate.net. Porphine, with its 18 π-electrons in the central macrocycle (4N+2 where N=4), generally adheres to Hückel's rule for its ground state, exhibiting aromatic character orchemsoc.in.

However, the concept of aromaticity extends beyond the ground state. Baird's rule provides a framework for understanding aromaticity in excited states, specifically the lowest triplet state (T₁). According to Baird's rule, the aromaticity rules are reversed in the T₁ state: systems with 4N π-electrons become aromatic, while those with (4N + 2) π-electrons become antiaromatic orchemsoc.inresearchgate.netacs.orgox.ac.ukacs.org. This reversal has significant implications for the photochemical reactivity and excited-state behavior of porphine and its derivatives ox.ac.ukacs.org. For example, this compound nanorings, which are related to porphine, exhibit excited-state aromaticity or antiaromaticity in their triplet (T₁) states consistent with Baird's rule, depending on their π-electron count ox.ac.ukacs.org.

To quantify and assess the degree of aromaticity or antiaromaticity in porphine and related systems, various computational metrics are employed. These metrics provide numerical values that correlate with the magnetic, energetic, and structural criteria of aromaticity.

Nucleus-Independent Chemical Shift (NICS) : NICS is a widely used magnetic criterion for aromaticity, derived from the calculated magnetic shielding at a specific point in space, often at the center of a ring or at a certain distance above or below the ring plane ox.ac.ukgithub.ioresearchgate.net. Negative NICS values typically indicate aromaticity (diatropic ring currents), while positive values suggest antiaromaticity (paratropic ring currents) ox.ac.ukgithub.io. DFT studies of this compound nanorings have utilized NICS to reveal substantial global aromatic and antiaromatic ring currents in their triplet states, consistent with Baird's rule ox.ac.ukacs.org. The choice of DFT functional can influence the NICS results, particularly for triplet states, due to its sensitivity to triplet delocalization ox.ac.uk. For this compound, NICS(1) values (calculated 1 Å above the ring center) have been reported, with a value of -14.98 ppm for this compound itself, indicating its aromatic character nih.gov.

Harmonic Oscillator Model of Aromaticity (HOMA) : HOMA is a structural criterion for aromaticity that quantifies the degree of bond length equalization within a cyclic system ox.ac.ukresearchgate.netacs.org. It is defined as the mean square deviation from an ideal bond length, with values closer to 1 indicating higher aromaticity acs.org. HOMA can be calculated for the entire aromatic system (global aromaticity) or for specific subsystems, such as individual pyrrole (B145914) rings in porphine (local aromaticity) acs.org. While HOMA can be sensitive to strained geometries, it is considered a relatively accurate and computationally inexpensive metric for out-of-plane distortions commonly found in porphyrins acs.org. Studies suggest that for metal porphyrins, the "inner cycle" best captures the aromaticity, and its HOMA score is generally greater than that of individual pyrrole rings, implying that global effects might be more descriptive of aromaticity than local effects in these systems acs.org.

Aromatic Stabilization Energy (ASE) : ASE is an energetic criterion for aromaticity, representing the extra stabilization energy gained by a cyclic conjugated system due to its aromatic character compared to a hypothetical non-aromatic reference system ox.ac.uknih.gov. A more negative ASE value indicates stronger aromaticity and greater stability nih.gov. ASE calculations require a carefully chosen non-aromatic reference system github.io. While the particle on a ring (POR) model can qualitatively explain the origin of ASE and Hückel's rule, it has limitations, such as not accurately predicting the decrease in ASE per π-electron with increasing macrocycle size acs.org. ASE, along with NICS and HOMA, provides a comprehensive set of metrics for evaluating the aromatic properties of porphine and its derivatives ox.ac.uk.

Excited-State Aromaticity and Antiaromaticity in Porphine Nanorings

The concept of aromaticity, traditionally applied to ground states, has been extended to excited states, revealing complex and often inverted aromaticity patterns. In this compound nanorings, theoretical investigations using DFT have shown that excited-state aromaticity and antiaromaticity are size-dependent phenomena acs.orgnih.govresearchgate.netacs.orgpeeksgroup.com.

According to Baird's rule, systems with [4n] π-electrons are predicted to be aromatic in their lowest triplet (T₁) excited states, while those with [4n + 2] π-electrons are expected to be antiaromatic in the same state acs.orgnih.govresearchgate.net. DFT studies employing the nucleus-independent chemical shift (NICS) method have confirmed these predictions for this compound nanorings, revealing the critical role of triplet delocalization in the emergence of excited-state aromaticity acs.orgnih.govresearchgate.netacs.orgpeeksgroup.com. For instance, even-numbered this compound rings (with [4n] π-electrons) exhibit excited-state aromaticity in their T₁ states, whereas odd-numbered rings (with [4n + 2] π-electrons) are antiaromatic in their T₁ states acs.orgnih.govresearchgate.net.

Furthermore, singlet excited states (S₁) of this compound nanorings also display (anti)aromaticity, consistent with Baird's rule, particularly for rings containing 5 to 9 this compound subunits with 70–126 π-electrons acs.orgnih.gov. Experimental observations of radiative rates and fluorescence peak wavelengths show a subtle odd-even alternation as a function of ring size, which aligns with symmetry breaking in antiaromatic excited states acs.orgnih.govacs.orgpeeksgroup.com. These findings highlight that while this compound nanorings may not exhibit significant global aromaticity in their neutral singlet ground states, they can develop size-dependent global aromaticity or antiaromaticity upon excitation acs.orgnih.gov.

Correlation of Aromaticity with Porphine Stability

Aromaticity is a fundamental concept directly linked to the thermodynamic stability of molecules; generally, aromatic compounds possess higher thermodynamic stability compared to antiaromatic ones nih.gov. Computational studies frequently employ various parameters to evaluate aromaticity and antiaromaticity, including geometric, thermodynamic, magnetic, and electronic properties nih.gov. Among these, the Nucleus-Independent Chemical Shift (NICS) is a widely used and effective method for quantifying aromaticity nih.govfigshare.com. Additionally, the Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap value is also utilized to characterize molecular aromaticity and stability, with a larger gap typically indicating a more stable structure nih.govacs.org.

Theoretical investigations into N-confused porphyrins (NCPs), which are isomers of normal porphyrins (N₀CP) with inverted pyrrole rings, demonstrate a clear correlation between aromaticity and stability figshare.com. DFT calculations on 95 isomers of NCPs (N₀CP, N₁CP, N₂CP, N₃CP, and N₄CP) showed that the stability of NCPs generally decreased with an increasing number of confused pyrrole rings figshare.com. This decrease in stability was reflected in a stepwise increase in relative energies for the most stable isomers at each confusion level figshare.com. For instance, the relative energies increased approximately by +18 kcal/mol for each additional confused pyrrole ring, from N₀CP to N₄CP figshare.com. Concurrently, the mean plane deviation of these isomers increased, indicating a loss of planarity figshare.com.

A positive correlation between aromaticity (as indicated by NICS values) and stability (relative energy) was observed for N₀CP, N₁CP, and trans-N₂CP isomers figshare.com. However, for cis-N₂CP, N₃CP, and N₄CP isomers, this correlation became negative, suggesting that structural distortions and the presence of unusual tautomeric forms with sp³-carbons in the pyrrole ring can complicate the direct relationship between aromaticity and stability in highly confused systems figshare.com.

Electronic Ground State Analysis of Porphine and Metalloporphines

The electronic ground state of porphine and its metalloporphine derivatives is a critical area of theoretical investigation, providing the foundation for understanding their reactivity and spectroscopic properties. Density Functional Theory (DFT) is the predominant computational method employed for these analyses chemrxiv.orgcdnsciencepub.comrsc.orgresearchgate.net.

For metalloporphyrins, the electronic structure is often explained by Gouterman's 4-orbital model, which considers the two highest occupied molecular orbitals (HOMOs) and two lowest unoccupied molecular orbitals (LUMOs) as key contributors to the electronic spectra cdnsciencepub.com. In D₄h symmetry, the LUMOs are degenerate and of e_g(π) symmetry, while the HOMOs are of a₁_u(π) and a₂_u(π) symmetry cdnsciencepub.com.

A significant challenge in the computational treatment of metalloporphyrins, especially those involving transition metals like iron, lies in accurately predicting their spin states due to the highly correlated nature of the metal's 3d-electrons and the large number of π-electrons in the this compound ring chemrxiv.orgresearchgate.net. For iron(II) porphyrins, for example, DFT calculations have been used to assess spin-state splittings, with studies proposing that the ground state corresponds to a quintet, contradicting some prevalent opinions in the literature chemrxiv.orgrsc.org. The Fe-N bond distance is a crucial geometric parameter influencing spin states, with an increase in this distance often stabilizing quintet states rsc.org. For iron(III) porphyrins, DFT studies have predicted the energy ordering of electronic states to be quartet < sextet < doublet researchgate.net. The nature of axial ligands can significantly influence the preferred spin state, with complexation by a thiolate ion, for instance, changing the preferred ground state to high spin for both iron(II) and iron(III) this compound species researchgate.net.

Optoelectronic Properties via Theoretical Modeling

Theoretical modeling plays a crucial role in predicting and understanding the optoelectronic properties of porphine systems, which are vital for their application in organic electronic devices, solar cells, and non-linear optics.

HOMO-LUMO Gap and Orbital Characteristics

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is a fundamental electronic property that dictates a molecule's chemical stability, electron conductivity, and optical absorption characteristics nih.govphyschemres.orgaip.orgrsc.org. A smaller HOMO-LUMO gap generally correlates with lower excitation energy and enhanced electron transfer, while a larger gap indicates greater stability nih.govphyschemres.org.

Computational methods, particularly DFT and TD-DFT, are extensively used to determine these energy levels and characterize the spatial distribution of frontier molecular orbitals nih.govphyschemres.orgaip.orgrsc.orgresearchgate.net. For this compound systems, the HOMO and LUMO orbitals are typically delocalized across the π-conjugated backbone nih.govphyschemres.orgresearchgate.net. For example, in an iron(III) this compound complex, DFT calculations showed that the HOMO and LUMO orbitals were primarily located around the aromatic cycles surrounding the metal center physchemres.org. The calculated HOMO-LUMO energy gap for this complex was found to be 0.9042 eV, attributed to electronic transfer between the this compound and axial ligands physchemres.org.

In metalloporphyrins, the central metal ion and the presence of anchoring groups can significantly alter the HOMO, LUMO, and their energy gaps aip.org. For instance, in Ni and Zn metalloporphyrins with varying anchoring groups, computational studies revealed that different groups could either decrease or increase both HOMO and LUMO energy levels aip.org. The smallest HOMO-LUMO gap for a studied Ni-metallothis compound was found to be 1.46 eV aip.org. These theoretical calculations of HOMO-LUMO gaps are often compared with experimental optical and electrochemical energy gaps, showing reasonable agreement and providing insights into the electronic transitions and charge transfer processes physchemres.orgrsc.org.

Charge Mobility and Transfer Integral Calculations (Marcus Theory)

Charge mobility is a critical parameter for the efficiency of organic electronic devices, describing how fast charge carriers (electrons and holes) can move through a material mdpi.comscm.com. In organic semiconductors, charge transport often occurs via a hopping mechanism, where charges move incoherently from one molecule to another scm.com. The rate of these hopping events is determined by charge transfer integrals and reorganization energies, which are key parameters in Marcus theory mdpi.comscm.commomap.net.cn.

Marcus theory, a semiclassical approach, is widely used to predict charge mobility in organic semiconductor materials mdpi.commomap.net.cn. The transfer integral (J) quantifies the strength of the electronic coupling between the frontier orbitals of adjacent molecules involved in the charge transfer mdpi.comscm.com. Reorganization energy (λ) refers to the energy required for the molecular geometries to relax after a charge transfer event scm.com.

Theoretical modeling of charge mobility in crystal porphine has been performed using Marcus theory, with transfer integrals evaluated by methods such as MOO (Molecular Orbital Overlap) and DIPRO (Diabatic Projection) mdpi.comnih.govresearchgate.net. For crystal porphine, the calculated charge mobility values are presented in the table below:

| Method | Charge Carrier | Mobility (cm²/V·s) |

| MOO | Hole | 0.148 |

| MOO | Electron | 0.088 |

| DIPRO | Hole | 0.561 |

| DIPRO | Electron | 0.160 |

| mdpi.comnih.govresearchgate.net |

These values, obtained from theoretical modeling, provide insights into the intrinsic charge transport capabilities of porphine in a crystalline environment, serving as a foundation for designing porphine-based semiconductive materials mdpi.comnih.gov.

Non-Linear Optical Properties of Porphine Systems

Non-linear optical (NLO) properties of organic molecules, including porphine systems, are of significant interest due to their potential applications in photonics, optical switching, and data storage researchgate.netunimi.itdiva-portal.orgrsc.orgmdpi.com. Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding and predicting these properties researchgate.netunimi.itdiva-portal.orgrsc.orgmdpi.com.

Porphyrins and metalloporphyrins are particularly appealing for NLO applications due to their extended π-conjugated core, thermal and chemical stability, and structural modifiability unimi.itrsc.orgmdpi.com. The NLO response, such as second-order non-linear optical properties (e.g., first hyperpolarizability, β), often arises from charge-transfer processes within the molecule unimi.itmdpi.com. Computational studies have shown that the this compound core itself can act as a donor or acceptor in push-pull systems, where electron-donating or electron-withdrawing groups are attached to the this compound ring unimi.itmdpi.com.

The nature and position of substituents on the this compound core significantly influence the NLO properties unimi.itmdpi.com. For instance, introducing an azulene (B44059) moiety into pristine porphyrins can substantially improve the second-order NLO properties, with the relative orientation of azulene playing a determinant role in enhancing the static first hyperpolarizability rsc.org. Further enhancement of NLO properties can be achieved by introducing appropriate metal ions (e.g., Mg and Zn) into these systems rsc.org. Theoretical calculations have also explored the contribution of different electronic bands (Q and B bands) to the second-order NLO response in porphyrins mdpi.com.

Advanced Spectroscopic Characterization Techniques for Porphine

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing both absorption and emission phenomena, is indispensable for probing the electronic energy levels and transitions within the porphine macrocycle.

The UV-Visible absorption spectrum of porphine, characteristic of porphyrins, is dominated by two distinct regions: the intense Soret band (or B-band) in the near-ultraviolet region and a series of weaker Q-bands in the visible region ionicviper.orgpdx.edu. The Soret band typically appears around 400 nm, while the Q-bands are observed at longer wavelengths ionicviper.orgpdx.edu.

The theoretical framework for understanding these spectral features is largely based on Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs) ionicviper.orgpdx.eduresearchgate.net. According to this model, the intense Soret band arises from transitions to higher excited singlet states (S → S or S → S/S) researchgate.netnih.gov. In contrast, the less intense Q-bands originate from transitions to the first excited singlet state (S → S) researchgate.netnih.gov.

For free-base porphyrins like porphine, the Q-band region typically exhibits four distinct bands, often labeled Q(0,0), Q(0,0), Q(1,0), and Q(1,0) researchgate.net. This splitting and the presence of multiple Q-bands are attributed to two primary factors: vibrational excitations coupled with the electronic transitions, and the reduced symmetry of the macrocycle due to the presence of internal hydrogens ionicviper.orgresearchgate.net. The non-degenerate nature of the X and Y components of the excited state in free-base porphyrins leads to the observation of these four bands researchgate.net. Substituent effects on the this compound macrocycle can lead to shifts in these bands; for instance, electron-donating substituents can cause lower energy transitions, leading to red shifts pdx.edursc.org.

A representative example for a this compound derivative shows a Soret band at 414 nm and four Q-bands at 515 nm, 547 nm, 588 nm, and 645 nm researchgate.net. These positions can vary depending on the specific this compound structure and solvent pdx.edu.

Table 1: Typical UV-Visible Absorption Bands of Free-Base Porphyrins (Representative Data)

| Band Type | Wavelength Range (nm) | Intensity | Origin (Gouterman's Model) |

| Soret (B) | 380-420 | Very High | S → S/S/S transitions |

| Q-bands | 500-650 | Low | S → S transitions (vibrationally resolved) |

Porphine, like other free-base porphyrins, exhibits fluorescence, which is the emission of light following excitation to a singlet excited state nih.govresearchgate.netfrontiersin.org. Fluorescence spectroscopy provides insights into the radiative decay pathways from the S excited state back to the ground state (S) unifi.it.

The fluorescence quantum yield (Φ) is a crucial parameter that quantifies the efficiency of this radiative process, representing the ratio of photons emitted to photons absorbed nih.govunifi.it. Φ values for free-base porphyrins are typically around 10% researchgate.netfrontiersin.org. Determination of Φ is commonly achieved by comparing the integrated fluorescence intensity of the sample to that of a standard compound with a known quantum yield under identical experimental conditions nih.govunifi.it. For instance, 9-phenylanthracene (B14458) (Φ = 0.49 in cyclohexane) and 9,10-diphenylanthracene (B110198) (Φ = 1.0 in cyclohexane) have been used as standards unifi.it.

Factors such as the presence of heavy atoms or specific substituents can significantly influence the fluorescence quantum yield researchgate.netfrontiersin.orgworldscientific.com. For example, studies on meso-substituted porphyrins have shown that electron-donating groups can lead to higher triplet quantum yields, which often correlates with lower fluorescence quantum yields due to increased intersystem crossing worldscientific.com. Conversely, the heavy atom effect can strongly quench fluorescence researchgate.netrsc.org.

Table 2: Representative Fluorescence Quantum Yields for Free-Base Porphyrins

| This compound Type | Solvent | Fluorescence Quantum Yield (Φ) | Reference |

| Free-base porphyrins | Benzene (B151609) | ~0.10 (10%) | researchgate.net |

| Tetraphenylthis compound (TPP) | DMF | 0.12 (12%) | researchgate.net |

| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)this compound (TCM4PP) | DCM | 0.09 (9%) | rsc.org |

Time-resolved spectroscopic techniques, including femtosecond and nanosecond transient absorption and emission spectroscopy, are essential for unraveling the ultrafast excited-state dynamics and photochemical processes of porphine unifi.itresearchgate.netrsc.orgacs.orgrsc.org. These methods allow for the direct observation of transient species and the determination of their lifetimes, providing a detailed picture of the energy relaxation pathways.

Upon Soret band excitation (at approximately 400 nm), porphyrins undergo rapid internal conversion (IC) from the S state to the S (Q) state, typically within femtoseconds acs.org. For example, a very fast decay component of 80 ± 20 fs has been observed for the S state of meso-(pyridyl) porphyrins, corresponding to internal conversion to the Q and Q states acs.org. Subsequent relaxation within the S manifold occurs, leading to fluorescence emission and intersystem crossing (ISC) to the triplet state (T) unifi.itrsc.orgacs.org. The singlet excited state of metal-free porphyrins typically has a lifetime in the nanosecond range (e.g., 4–5 ns for TMPyP4) rsc.org.

Time-resolved absorption spectroscopy can monitor the formation and decay of various excited states, including the singlet (S) and triplet (T) states, as well as any photoproducts unifi.itrsc.org. For instance, transient absorption spectra often reveal a prominent bleaching band corresponding to the Soret absorption band and excited absorption bands from the triplet state rsc.org. The triplet state of porphyrins is crucial for many photochemical applications, including singlet oxygen generation nih.govrsc.org. The quantum yield of the triplet state (Φ) can be determined, providing insights into the efficiency of intersystem crossing worldscientific.comrsc.org. Studies have shown that Φ can be significantly influenced by substituents, with values ranging from ~0.3 to over 0.8 depending on the nature of meso-substituents worldscientific.comrsc.org.

These techniques are vital for understanding the photochemistry of porphine, including processes like electron transfer and energy transfer, which are fundamental to its roles in light harvesting and catalysis nih.govrsc.orgrsc.org.

Table 3: Representative Excited State Lifetimes for Porphyrins (upon Soret Excitation)

| Excited State | Lifetime Range | Process | Reference |

| S | ~80 fs | Internal Conversion (S → S) | acs.org |

| S (Q) | Nanoseconds | Fluorescence, Intersystem Crossing | rsc.orgacs.org |

| T | Microseconds | Triplet decay, Singlet Oxygen Generation | rsc.orgacs.org |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, provide complementary information about the molecular structure, bonding, and conformational dynamics of porphine by probing its vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and characterizing the molecular structure of porphine nih.govresearchgate.netresearchgate.netnih.gov. It measures the absorption of infrared radiation by molecular vibrations. Attenuated Total Reflectance (ATR) FTIR is particularly advantageous for analyzing solid samples or thin films, as it requires minimal sample preparation and allows for direct analysis of materials without dilution nih.govresearchgate.netresearchgate.netnih.gov.

In the context of porphyrins, FTIR-ATR spectroscopy can reveal characteristic absorption bands corresponding to various stretching and deformation vibrations of the pyrrole (B145914) rings, methine bridges, and any peripheral substituents nih.govnih.gov. For instance, the analysis of FTIR-ATR spectra of this compound derivatives has shown absorption bands assignable to chemical bonds within the this compound rings nih.gov. Shifts in IR peaks observed upon interaction with other materials, such as adsorption onto titanium dioxide nanoparticles, can indicate the formation of complexes and suggest specific binding sites, such as involvement of pyrroles or radical groups nih.govresearchgate.netnih.gov. Time-dependent ATR-FTIR can even track the kinetics of sorption and desorption processes, identifying binding sites and stoichiometry researchgate.netnih.gov.

Raman spectroscopy, especially Resonance Raman (RR) spectroscopy, is highly sensitive to the vibrational modes of the porphine macrocycle and is particularly effective in detecting and characterizing out-of-plane (oop) distortions acs.orgworldscientific.comresearchgate.netmdpi.comnih.gov. Porphyrins are known for their conformational flexibility, and distortions such as saddling, ruffling, doming, and waving can significantly influence their chemical and biological properties acs.orgworldscientific.comresearchgate.net.

Resonance Raman spectra are computed using methods like DFT/CIS to monitor these out-of-plane distortions acs.org. The activation or enhancement of specific out-of-plane vibrational modes in the Raman spectrum serves as a spectroscopic fingerprint for these structural deformations acs.orgresearchgate.netmdpi.com. For example, the protonation of the nitrogen atoms within the this compound core can lead to significant out-of-plane saddling distortions of the macrocycle, which are manifested by intensive lines in the Raman spectrum, particularly in the 100–1000 cm⁻¹ range researchgate.netmdpi.com. A notable example is the γ line, an out-of-plane this compound vibration, which activates and increases in intensity (e.g., around 680 cm⁻¹) when the this compound undergoes saddling deformation, such as upon binding to ferrochelatase or upon protonation acs.orgworldscientific.comnih.gov. This makes Raman spectroscopy a powerful tool for understanding how external factors, like protonation or protein binding, induce structural changes in the porphine macrocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Porphine Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unraveling the intricate structures and dynamic processes of porphyrins and related tetrapyrroles. researchgate.net The inherent planarity and extensive π-electron system of the this compound macrocycle lead to a significant ring current effect, which profoundly influences the chemical shifts observed in proton NMR spectra of diamagnetic porphyrins. researchgate.net This effect can result in large induced shifts, necessitating careful interpretation of NMR spectra for accurate structural elucidation. nih.gov

Various advanced NMR techniques are employed to gain comprehensive structural insights. For instance, diffusion-editing, ¹H-¹H COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ¹H-¹³C edited HSQC (Heteronuclear Single Quantum Coherence) spectroscopy are utilized for the detailed structural elucidation of this compound aggregates. researchgate.netacs.orgnih.gov These techniques provide information on through-bond and through-space correlations between nuclei, aiding in the assignment of resonances and the determination of molecular conformation.

Beyond solution-state analysis, solid-state ¹³C cross-polarization magic-angle spinning (CPMAS) NMR spectroscopy offers valuable insights into the crystal packing and host-guest interactions of metalloporphyrins in the solid state. psu.edu This is particularly useful when single crystals suitable for X-ray diffraction are challenging to obtain. psu.edu Furthermore, NMR spectroscopy can probe the interactions of porphyrinic compounds with macromolecules. nih.gov A notable characteristic of free-base porphyrins is their tautomerism, involving the rapid migration of inner hydrogens between the four pyrrolic nitrogen atoms, a phenomenon that can be observed and studied using NMR. psu.edu In some this compound derivatives, the presence of atropoisomers or aggregation in solution can lead to complex, multifold ¹H-NMR profiles rather than simple singlet peaks. mdpi.com

Mass Spectrometry for Porphine Derivatives

Mass spectrometry (MS) plays a crucial role in the characterization of porphine derivatives, providing information on their molecular weight and fragmentation patterns. nih.govnih.gov This technique is particularly valuable for confirming the synthesis of new derivatives and for analyzing complex mixtures.

Electrospray tandem mass spectrometry (ESI-MS/MS) is a widely used method for characterizing cationic glycoporphyrins. In ESI-MS, these porphyrins typically appear as M(+) ions, and their fragmentation pathways under MS/MS conditions can reveal structural details, such as the elimination of sugar residues. nih.gov Another powerful technique, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight) mass spectrometry, is frequently employed for the characterization of larger this compound derivatives, including covalently linked this compound/β-cyclodextrin conjugates. mdpi.comworldscientific.com

For the identification and quantification of this compound derivatives in complex biological samples, high-resolution mass spectrometry, often coupled with ultra-high performance liquid chromatography (uHPLC-MS) and employing a quadrupole time-of-flight mass analyzer, is utilized. nih.gov This approach allows for the precise determination of exact masses, which is critical for identifying metabolites and quantifying their presence. nih.gov

In Situ Spectroscopic Characterization at Liquid Interfaces

"In situ" spectroscopic characterization refers to the real-time monitoring of molecular processes at interfaces, providing dynamic insights that are often unattainable through ex situ methods. Liquid-liquid interfaces, particularly immiscible liquid-liquid interfaces, serve as compelling platforms for the self-assembly of this compound nanostructures. nih.govacs.org

Various spectroscopic techniques are adapted for in situ studies at these interfaces. Time-resolved in situ UV-vis spectroscopy, often operating in total internal reflection (TIR-UV-vis absorption) mode, is employed to observe the dynamic evolution of adsorbed interfacial this compound species. nih.govacs.org This allows researchers to track processes like self-assembly, aggregation behavior (e.g., the formation of kinetically favored J-type nanostructures that transform into thermodynamically stable H-type nanostructures), and the influence of factors like pH and concentration on these assemblies. nih.gov

Other techniques, such as potential-modulation total internal reflection fluorescence (PM-TIRF) spectroscopy and second harmonic generation (SHG) spectroscopy, are also utilized to investigate porphyrins at liquid interfaces. nii.ac.jp These methods provide crucial information on molecular orientation, aggregation, and the kinetics of protonation and demetalation at the interface. nii.ac.jpworldscientific.com The direct characterization of molecules adsorbed at immiscible liquid-liquid interfaces (ITIES) is vital for understanding heterogeneous reaction mechanisms, especially those involving ion transfer reactions. nii.ac.jp

X-ray Absorption Fine Structure (XAFS) Analysis for Metalloporphyrins

X-ray Absorption Fine Structure (XAFS) analysis is a powerful spectroscopic technique that provides detailed information about the local atomic and electronic structure of materials. For metalloporphyrins, XAFS is particularly valuable as it can precisely determine the oxidation state, coordination environment, and bond distances of the central metal atom. researchgate.netuu.nlosti.govnih.govnih.gov

XAFS spectra are typically divided into two main regions, each providing distinct yet complementary information:

X-ray Absorption Near Edge Structure (XANES): This region encompasses the pre-edge and edge features and extends approximately 50-100 eV above the absorption threshold. uu.nlwikipedia.org XANES is highly sensitive to the electronic state of the absorbing atom, providing insights into its oxidation state, ligand fields, spin states, and effective charge. uu.nlnih.gov It can also yield some geometric information. uu.nl For example, XANES experiments have been used to confirm the trivalent state of rare earth metals (e.g., Erbium, Ytterbium, Lutetium) within metalloporphyrins. researchgate.netresearchgate.net Polarized XANES, performed on oriented single crystals, can further provide information about molecular orbitals and structural features along specific directions. osti.gov

Extended X-ray Absorption Fine Structure (EXAFS): Located at higher energies beyond the XANES region, EXAFS consists of oscillations that arise from the scattering of photoelectrons by neighboring atoms. uu.nlwikipedia.org Analysis of these oscillations provides precise local geometric information, including bond distances, coordination numbers, and even the type of neighboring atoms. uu.nlnih.govnih.govresearchgate.net EXAFS has been instrumental in determining metal-nitrogen distances in various metalloporphyrins, such as nickel-nitrogen distances in nickel porphinoids like coenzyme F430 nih.gov, and iron-ligand distances in iron hemes. nih.gov

Together, XANES and EXAFS offer a comprehensive picture of the local environment around the metal center in metalloporphyrins, making XAFS an indispensable technique for understanding their structure-function relationships.

Coordination Chemistry of Porphine Macrocycles

Formation and Stability of Metalloporphine Complexes

The formation of metalloporphine complexes, often referred to as metalloporphyrins due to porphine being the simplest porphyrin, involves the chelation of a metal ion within the central cavity of the porphine macrocycle. Porphine acts as a tetradentate ligand, coordinating to metal ions primarily through its four pyrrole (B145914) nitrogen atoms. scienceinfo.comscifun.org This multidentate binding typically results in chelates that are significantly more stable than complexes formed with monodentate ligands. scienceinfo.com

The selectivity of porphine for metal ions is largely influenced by the ionic radius of the coordinating cation. Porphine exhibits high selectivity for ions with an ionic radius of approximately 70 picometers (pm). nih.gov When the ionic radius of the metal ion falls within the range of 55–80 pm, the metal ion can effectively fit into the center of the planar tetrapyrrolic ring system, leading to the formation of regular, planar metalloporphyrins. nih.govresearchgate.net However, metal ions with larger ionic radii, typically exceeding 80–90 pm, may not fully fit into the porphine cavity and are often located out of the this compound plane, forming "sitting-atop" (SAT) complexes. nih.gov The reaction kinetics for the formation of these complexes are generally fast, proceeding through a mononuclear activated complex pathway. nih.gov

The stability of metalloporphine complexes is influenced by several factors, including the nature of the metal ion, solvent-solute interactions, and π-π interactions between the this compound macrocycle and other molecules. ias.ac.innih.gov The presence of metal ions within the porphine cavity can alter the binding constants and thermodynamic parameters of complexation. ias.ac.inatlantis-press.comworldscientific.com Studies have shown that the electronic properties of the porphine macrocycle, which derive from its extended π-conjugated system, contribute significantly to the chemical and thermal stability of these metal complexes. cd-bioparticles.net

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to predict the reactivity and stability of metallothis compound complexes with various metal ions. For instance, in studies involving substituted porphyrins, it was observed that complexes with higher chemical hardness and lower electrophilicity tend to be more stable. researchgate.netnih.gov The stability of these complexes can also be correlated with the electron density at the coordination center and the partial positive charge on the central metal atom, which can be influenced by substituents on the this compound macrocycle. mdpi.com

The binding strengths of metal ions with porphyrins generally follow a trend, with certain transition metals forming stronger complexes. For example, in some this compound systems, the binding strength trend observed is K < Ca < Ni < Cu. core.ac.uk Another study indicated a binding constant variation for the interaction of acceptors with metalloporphyrins as Co > Cu > VO > Ni > 2H > Mn > Zn. ias.ac.in

Table 1: General Trends in Metal Ion Coordination and Stability with Porphine (Based on this compound Studies)

| Ionic Radius Range (pm) | Metal Ion Position | Complex Type | Stability Characteristics |

| 55-80 | In-plane | Regular | High stability, planar geometry nih.govresearchgate.net |

| >80-90 | Out-of-plane | Sitting-atop | Relatively fast formation nih.gov |

Transition Metal Porphine Complexes

Transition metals form a particularly important class of metalloporphine complexes due to their variable oxidation states and coordination geometries, which enable diverse catalytic and biological functions. The central metal ion significantly influences the electronic properties within the this compound ring. nih.gov

Iron Porphine Complexes (Hemes) and Biomimetic Studies

Iron porphine complexes, commonly known as hemes, are arguably the most biologically significant metalloporphyrins. They serve as prosthetic groups in vital proteins such as hemoglobin, myoglobin, and cytochromes, playing crucial roles in oxygen transport, electron transfer, and various enzymatic reactions. scifun.orgnih.gov In hemoglobin and myoglobin, the ferrous iron (Fe(II)) center within the this compound ring adopts an octahedral coordination geometry. Four coordination sites are occupied by the nitrogen atoms of the this compound core, while two axial sites are available for ligand binding. nih.gov In biological systems, one axial site is typically occupied by a histidine residue, leaving the sixth site open for reversible binding of dioxygen (O). nih.gov

Biomimetic studies involving iron porphine complexes aim to replicate and understand the functions of natural heme proteins. These studies often focus on modulating the oxygen affinity of iron porphyrins by varying axial ligands and peripheral substituents. While iron porphyrins efficiently bind oxygen, they can undergo irreversible oxidation in aqueous solutions without a protective protein environment. nih.gov This highlights the importance of the protein scaffold in controlling the reactivity and stability of the heme center in biological contexts.

Coordination of Other First-Row Transition Metals (e.g., Cr, Mn, Cu, Zn, Ni)

Beyond iron, other first-row transition metals also form stable complexes with porphine, exhibiting distinct properties and applications.

Chromium (Cr): Chromium porphyrins are known for their catalytic activities, particularly in oxidation reactions. Their coordination chemistry often involves various oxidation states of chromium, influencing their reactivity.